

Palmitoleyl Myristate: A Technical Guide to Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palmitoleyl myristate*

Cat. No.: B15550216

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis routes of **palmitoleyl myristate**, a wax ester of significant interest in various scientific and industrial fields. This document details the compound's physicochemical characteristics and explores its synthesis through chemical, enzymatic, and biosynthetic methods. Detailed experimental protocols and process diagrams are included to support research and development efforts.

Chemical Properties of Palmitoleyl Myristate

Palmitoleyl myristate, also known as tetradecyl (9Z)-9-hexadecenoate, is a wax ester composed of myristyl alcohol and palmitoleic acid.^[1] Wax esters are a class of neutral lipids formed by the esterification of long-chain fatty acids and long-chain fatty alcohols.^{[2][3]} These compounds are noted for their unique physical and chemical properties, which lend them to applications in lubricants, cosmetics, and pharmaceuticals.^{[4][5]}

The properties of wax esters, such as melting point and oxidative stability, are determined by the chain length and degree of unsaturation of their constituent fatty acid and fatty alcohol moieties.^{[2][3]}

Table 1: Physicochemical Properties of **Palmitoleyl Myristate** and Related Compounds

Property	Palmitoleyl Myristate	Myristyl Palmitate (Saturated Analog)
IUPAC Name	Tetradecyl (9Z)-9-hexadecenoate[1]	Tetradecyl hexadecanoate[6]
Synonyms	9-Hexadecenoic acid, tetradecyl ester, (Z)-[1]	Tetradecyl palmitate, Palmitic acid, tetradecyl ester[6][7]
CAS Number	22393-82-4[1]	4536-26-9[6][7]
Molecular Formula	C30H58O2	C30H60O2[6][7]
Molecular Weight	450.78 g/mol	452.8 g/mol [6][7][8]
Melting Point	Data not available	49-51 °C[8]
Boiling Point	Data not available	484.9±13.0 °C (Predicted)[8]
Density	Data not available	0.858±0.06 g/cm3 (Predicted)[8]
Solubility	Data not available	Chloroform (Slightly), Hexane (Slightly)[8]

Synthesis Routes for Palmitoleyl Myristate

The synthesis of wax esters like **palmitoleyl myristate** can be achieved through several distinct routes, including traditional chemical methods, biocatalytic enzymatic processes, and *in vivo* biosynthesis.

2.1 Chemical Synthesis

Chemical synthesis is a conventional method for producing wax esters.[5][9] The most common approach is the direct esterification of a fatty acid with a fatty alcohol, a process often catalyzed by an acid.

- **Fischer Esterification:** This method involves reacting palmitoleic acid with myristyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed at elevated temperatures to drive the equilibrium towards the formation of the ester.[10]

- Acyl Chloride Method: An alternative route involves the conversion of palmitoleic acid to its more reactive acyl chloride derivative, palmitoleoyl chloride. This intermediate then readily reacts with myristyl alcohol to form the ester. This method can proceed under milder conditions than Fischer esterification. A similar process is noted for producing cetyl palmitate by reacting palmitoyl chloride with cetyl alcohol.[11]

While effective, chemical synthesis often requires high temperatures and pressures, and the use of harsh catalysts can lead to the generation of waste and complex purification steps.[9]

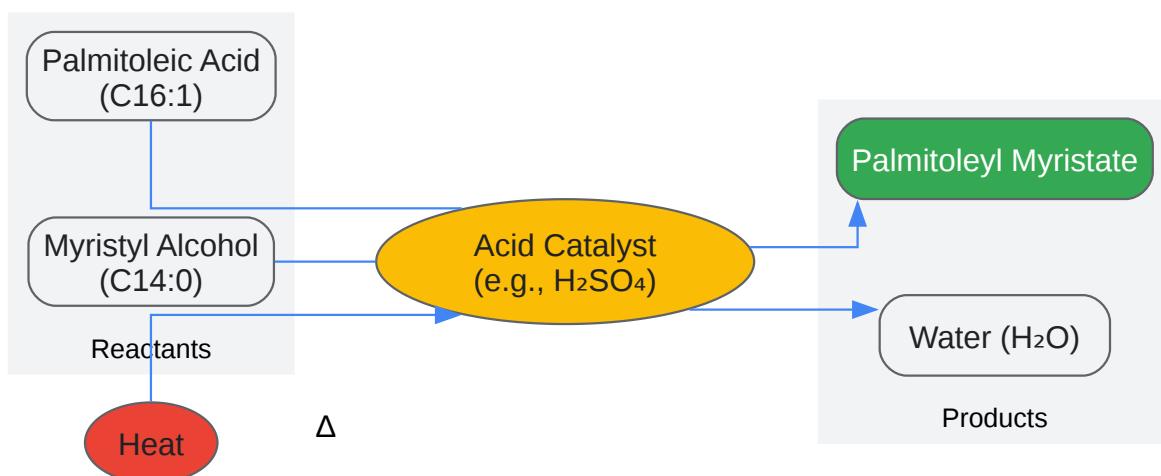


Figure 1: Chemical Synthesis via Fischer Esterification

[Click to download full resolution via product page](#)

Figure 1: Chemical Synthesis via Fischer Esterification

2.2 Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis has emerged as a sustainable and "greener" alternative to chemical methods for producing wax esters.[9] This approach utilizes lipases as biocatalysts to perform the esterification under milder reaction conditions, reducing energy consumption and waste generation.[9][12]

Immobilized lipases, such as Novozym 435 (from *Candida antarctica*), are frequently employed due to their high stability and reusability.[4][13] The reaction can be carried out in organic solvents or in solvent-free systems, where one of the substrates (e.g., the alcohol) is used in

excess to serve as the reaction medium.[4][13] This method offers high selectivity and can lead to purer products with simpler downstream processing.[13]

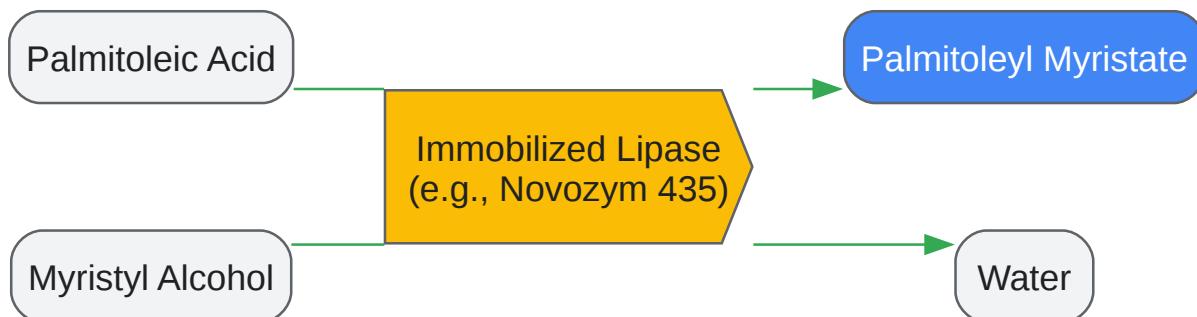


Figure 2: Enzymatic Synthesis of Palmitoleyl Myristate

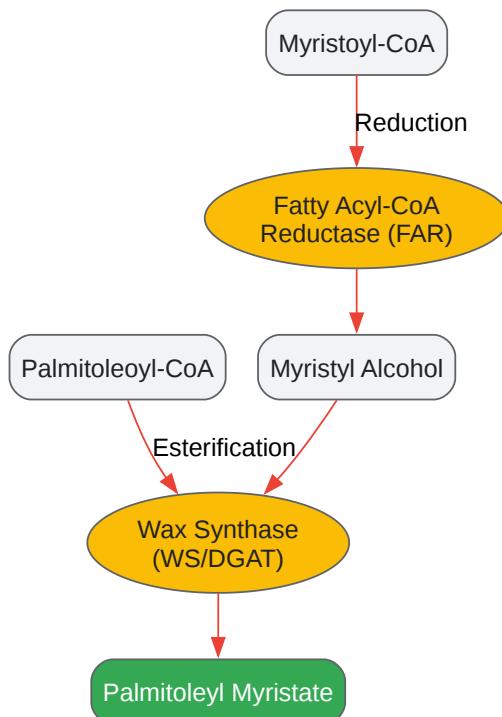


Figure 3: General Biosynthetic Pathway of Wax Esters

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Plastidial wax ester biosynthesis as a tool to synthesize shorter and more saturated wax esters - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Myristyl palmitate | C₃₀H₆₀O₂ | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
- 8. MYRISTYL PALMITATE CAS#: 4536-26-9 [amp.chemicalbook.com]
- 9. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NZ332959A - Preparation of cetyl myristate and cetyl palmitate - Google Patents [patents.google.com]
- 11. WO2012049639A1 - Formulations of cetyl myristate and/or cetyl palmitate - Google Patents [patents.google.com]
- 12. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Palmitoleyl Myristate: A Technical Guide to Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15550216#palmitoleyl-myristate-chemical-properties-and-synthesis-routes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com